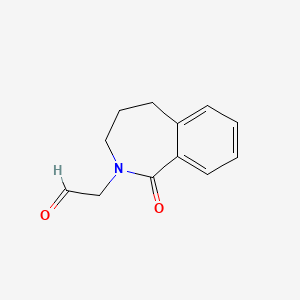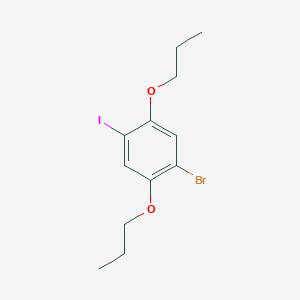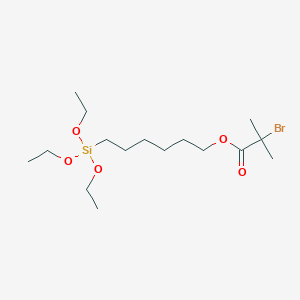
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate is a chemical compound with the molecular formula C16H33BrO5Si and a molecular weight of 413.42 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate typically involves the reaction of 2-bromo-2-methylpropanoic acid with 6-(triethoxysilyl)hexanol in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability . The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products formed are the substituted derivatives of this compound.
Hydrolysis: The primary product is the corresponding silanol derivative.
Applications De Recherche Scientifique
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with various substrates through its reactive functional groups . The triethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This property is particularly useful in surface modification and the creation of stable, functionalized materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethoxysilyl)propyl 2-Bromo-2-methylpropanoate
- 2-Bromo-2-methylpropanoic Acid 3-(Trimethoxysilyl)propyl Ester
Uniqueness
6-(Triethoxysilyl)hexyl 2-bromo-2-methylpropanoate is unique due to its specific combination of a triethoxysilyl group and a bromo-methylpropanoate moiety. This combination imparts distinct reactivity and functionalization capabilities, making it particularly valuable in applications requiring surface modification and the creation of hybrid materials .
Propriétés
Numéro CAS |
528560-29-4 |
|---|---|
Formule moléculaire |
C16H33BrO5Si |
Poids moléculaire |
413.42 g/mol |
Nom IUPAC |
6-triethoxysilylhexyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C16H33BrO5Si/c1-6-20-23(21-7-2,22-8-3)14-12-10-9-11-13-19-15(18)16(4,5)17/h6-14H2,1-5H3 |
Clé InChI |
SGHSHVYXVXXJNJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCCCCOC(=O)C(C)(C)Br)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-[(2R)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]heptanoate](/img/structure/B14236194.png)
![N-[2-(3,4-Dihydroquinolin-1(2H)-yl)ethyl]-2,2-diphenylethan-1-amine](/img/structure/B14236202.png)
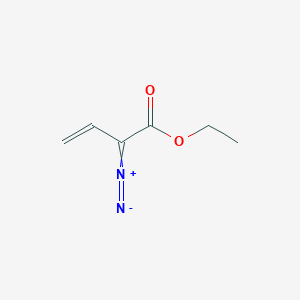
![Benzoic acid, 5-[[(2,4-dihydroxyphenyl)thioxomethyl]amino]-2-hydroxy-](/img/structure/B14236211.png)
![2-Pyrrolidinone, 5-[(1,1,2-trimethyl-2-propenyl)dioxy]-](/img/structure/B14236219.png)
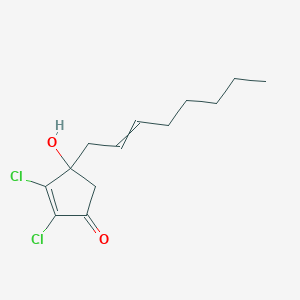
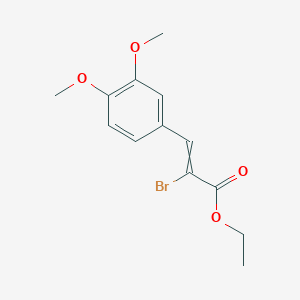
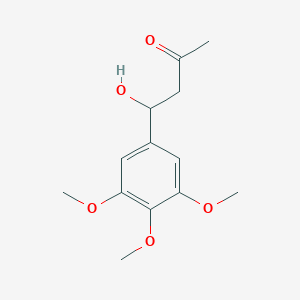
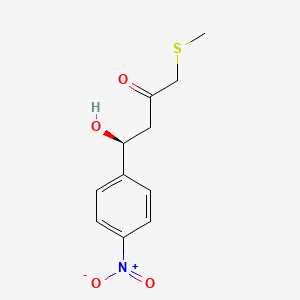
![7-benzyl-8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine](/img/structure/B14236266.png)
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
